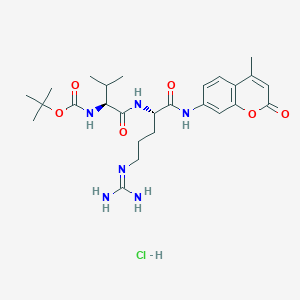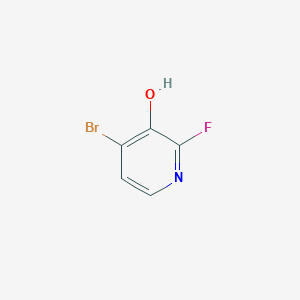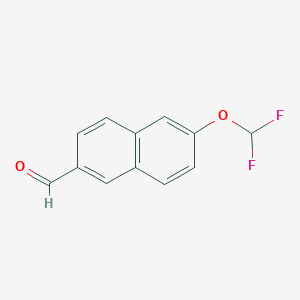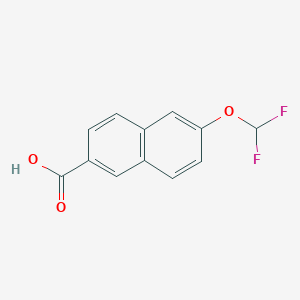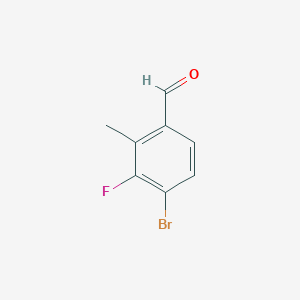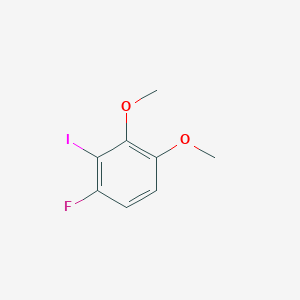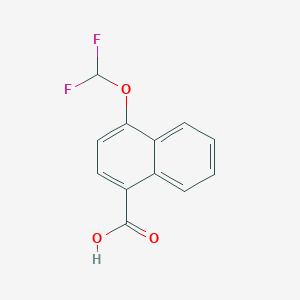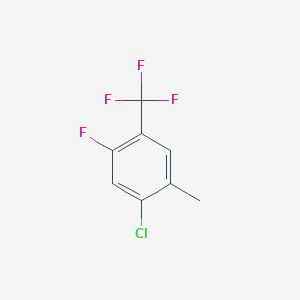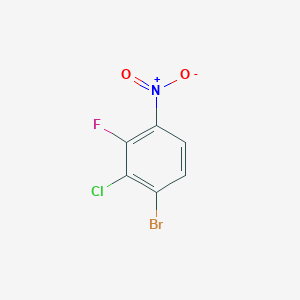
1-Bromo-2-chloro-3-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-3-fluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 and a molecular weight of 254.44 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring, making it a polyhalogenated nitrobenzene derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-3-fluoro-4-nitrobenzene can be synthesized through various halogenation and nitration reactions. One common method involves the stepwise introduction of halogen and nitro groups onto a benzene ring. For instance, starting with a fluorobenzene derivative, bromination and chlorination can be carried out using bromine and chlorine in the presence of suitable catalysts. Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-3-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the nitro group, the compound can undergo further substitution reactions at positions ortho and para to the nitro group.
Nucleophilic Aromatic Substitution (NAS): The presence of halogens makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives depending on the substituents introduced.
Reduction: Formation of 1-bromo-2-chloro-3-fluoro-4-aminobenzene from the reduction of the nitro group.
Scientific Research Applications
1-Bromo-2-chloro-3-fluoro-4-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: As a building block for the synthesis of potential drug candidates.
Material Science: In the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3-fluoro-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to the meta position relative to the nitro group . In nucleophilic aromatic substitution, the halogens act as leaving groups, facilitating the substitution by nucleophiles .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the nitro group, making it less reactive in certain substitution reactions.
2-Bromo-1-fluoro-4-nitrobenzene: Similar structure but with different positions of halogens and nitro group, affecting its reactivity and applications.
Uniqueness
1-Bromo-2-chloro-3-fluoro-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNRZCUIFMKTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea](/img/structure/B6314825.png)
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)
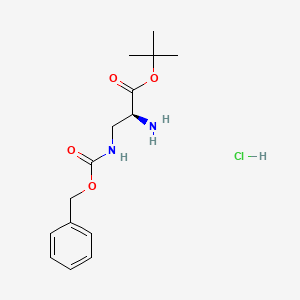
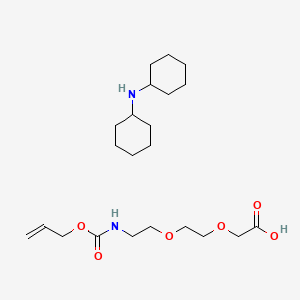
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide](/img/structure/B6314857.png)
![(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B6314860.png)
